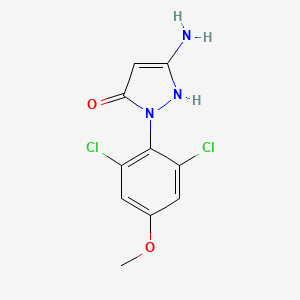

5-amino-2-(2,6-dichloro-4-methoxyphenyl)-1,2-dihydro-3H-pyrazol-3-one

CAS No.:

Cat. No.: VC15906527

Molecular Formula: C10H9Cl2N3O2

Molecular Weight: 274.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H9Cl2N3O2 |

|---|---|

| Molecular Weight | 274.10 g/mol |

| IUPAC Name | 5-amino-2-(2,6-dichloro-4-methoxyphenyl)-1H-pyrazol-3-one |

| Standard InChI | InChI=1S/C10H9Cl2N3O2/c1-17-5-2-6(11)10(7(12)3-5)15-9(16)4-8(13)14-15/h2-4,14H,13H2,1H3 |

| Standard InChI Key | MSGLTFBOWJGLDD-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC(=C(C(=C1)Cl)N2C(=O)C=C(N2)N)Cl |

Introduction

Chemical Structure and Nomenclature

The compound belongs to the pyrazolone family, a class of heterocyclic compounds featuring a five-membered ring with two nitrogen atoms and one ketone group. Its IUPAC name, 5-amino-2-(2,6-dichloro-4-methoxyphenyl)-1,2-dihydro-3H-pyrazol-3-one, reflects its substitution pattern:

-

Position 2: A 2,6-dichloro-4-methoxyphenyl group.

-

Position 5: An amino group (-NH).

-

Position 3: A ketone oxygen (=O).

Key Structural Features:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 274.10 g/mol | |

| SMILES Notation | COC1=CC(=C(C(=C1)Cl)N2C(=O)C=C(N2)N)Cl | |

| InChI Key | OUWWIVIPQVUTDU-UHFFFAOYSA-N |

The planar pyrazole ring facilitates π-π stacking interactions, while the electron-withdrawing chlorine atoms and electron-donating methoxy group influence its electronic distribution .

The methoxy group enhances solubility in polar aprotic solvents, while the dichloro substituents contribute to thermal stability .

Analytical Characterization Methods

High-Performance Liquid Chromatography (HPLC)

A validated reverse-phase HPLC method for this compound uses:

| Parameter | Condition | Source |

|---|---|---|

| Column | Newcrom R1 (150 × 4.6 mm, 5 μm) | |

| Mobile Phase | Acetonitrile:Water (70:30) + 0.1% HPO | |

| Flow Rate | 1.0 mL/min | |

| Detection | UV at 254 nm |

This method achieves baseline separation with a retention time of 6.2 minutes, suitable for purity assessment .

Spectroscopic Data

-

IR (KBr): Peaks at 1685 cm (C=O stretch), 1600 cm (C=N), and 3350 cm (N-H) .

-

H NMR (DMSO-d): δ 2.35 (s, 3H, CH), 6.90–7.40 (m, aromatic H) .

Applications in Research and Industry

Pharmaceutical Research

-

Lead Optimization: Serves as a scaffold for developing COX-2 inhibitors or antimicrobial agents .

-

Drug Delivery: Functionalization at the amino group could enable conjugation with nanoparticles.

Chemical Synthesis

-

Ligand Design: The pyrazole ring coordinates transition metals (e.g., Cu, Fe) for catalytic applications .

Future Research Directions

-

Pharmacological Profiling: Conduct in vitro assays to evaluate IC values against cancer cell lines (e.g., MCF-7, A549).

-

Computational Studies: Perform molecular docking to predict interactions with targets like COX-2 or DNA gyrase.

-

Structural Elucidation: Obtain X-ray crystallography data to correlate geometry with bioactivity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume